The compound with the CAS number 203120-17-6, known as Laninamivir, is a small organic molecule classified under the group of acetamides. It is primarily recognized for its role as a neuraminidase inhibitor, which is crucial in the treatment and prevention of influenza viruses, specifically Influenzavirus A and B. Laninamivir has been studied extensively and is currently marketed under the brand name Inavir by Daiichi Sankyo, having received approval for use in Japan starting in 2010 .
The synthesis of Laninamivir involves several synthetic pathways, typically focusing on achieving high enantioselectivity and yield. One notable method utilizes inexpensive starting materials such as 1,3-butadiene and acrylic acid, allowing for significant control over the stereochemistry of the final product. This method emphasizes avoiding hazardous intermediates while maintaining scalability .
The synthesis process can be summarized as follows:
Laninamivir primarily functions through its interaction with viral neuraminidase enzymes, inhibiting their activity and preventing viral replication. The chemical reactivity of Laninamivir is largely defined by its functional groups, which allow it to form stable interactions with the active site of neuraminidase.
The mechanism of action involves:
The mechanism by which Laninamivir exerts its antiviral effects involves several key steps:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during both synthesis and formulation stages .
Laninamivir is primarily used in scientific research and clinical settings for:
Laninamivir (CAS 203120-17-6) is a potent, long-acting neuraminidase inhibitor (NAI) that targets influenza A and B viruses. Its efficacy stems from irreversible binding to the viral neuraminidase (NA) active site, preventing the cleavage of sialic acid residues from host cell receptors and nascent virions. This inhibition blocks viral release from infected cells and halts viral spread within the respiratory tract [2] [9].
Inhibition Specificity:
Table 1: Inhibition Kinetics of Laninamivir Against Influenza Neuraminidase Subtypes
Virus Subtype | NA Group | IC₅₀ (nM) |
---|---|---|
H12N5 (N5) | Group 1 | 0.90 |
pH1N1 (N1) | Group 1 | 1.83 |
H2N2 (N2) | Group 2 | 3.12 |
Influenza B | N/A | 2.5–4.8* |
*Data aggregated from computational docking studies [5].
Long-Acting Mechanism: Unlike oseltamivir carboxylate (which requires systemic conversion), laninamivir’s glycerol side chain enables prolonged retention in respiratory tissues. A single dose maintains therapeutic concentrations for >5 days, providing sustained NA inhibition [2] [7].
The binding affinity of laninamivir is governed by its unique molecular interactions with conserved and subtype-specific residues within the NA active site.
Active Site Architecture:
Key Interactions:
Table 2: Structural Comparison of Laninamivir and Oseltamivir Binding
Feature | Laninamivir | Oseltamivir Carboxylate |
---|---|---|
C4 Substituent | Guanidino (forms H-bonds with E119) | Amino (weaker electrostatic interaction) |
C7 Side Chain | Glycerol (exploits 150-cavity) | Pentyl ether (limited cavity engagement) |
Binding Duration | Irreversible | Reversible |
Laninamivir retains efficacy against neuraminidase mutants that confer resistance to oseltamivir, owing to its distinct chemical scaffold and binding mode.
Resistance Mechanisms:
Kinetic Superiority:
Cross-Resistance Profiles:
Compound Synonyms Table
CAS No. | Systematic Name | Common Name |
---|---|---|
203120-17-6 | 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid | Laninamivir |
204255-11-8 | (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester | Oseltamivir |
139110-80-8 | 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid | Zanamivir |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3